molecular formula C6H10F3NOS B14389803 butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate CAS No. 88326-76-5

butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate

Cat. No.: B14389803
CAS No.: 88326-76-5
M. Wt: 201.21 g/mol
InChI Key: BMSOQWFTHSEKSE-UHFFFAOYSA-N
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Description

Butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound with a unique structure that includes a butyl group, a trifluoromethyl group, and a hydroxyethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of butyl trifluoroacetate with a suitable thioamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyethanimidothioate moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl trifluoroacetate: A related compound with similar structural features but lacking the hydroxyethanimidothioate moiety.

    2,2,2-Trifluoroethanol: Another fluorinated compound with different functional groups and properties.

Uniqueness

Butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to its combination of a trifluoromethyl group and a hydroxyethanimidothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88326-76-5

Molecular Formula

C6H10F3NOS

Molecular Weight

201.21 g/mol

IUPAC Name

butyl 2,2,2-trifluoro-N-hydroxyethanimidothioate

InChI

InChI=1S/C6H10F3NOS/c1-2-3-4-12-5(10-11)6(7,8)9/h11H,2-4H2,1H3

InChI Key

BMSOQWFTHSEKSE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=NO)C(F)(F)F

Origin of Product

United States

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